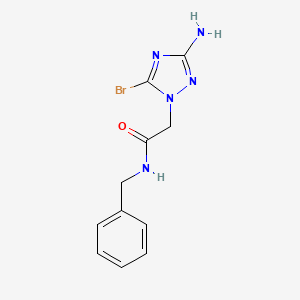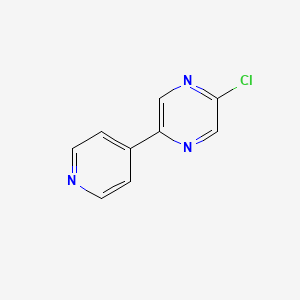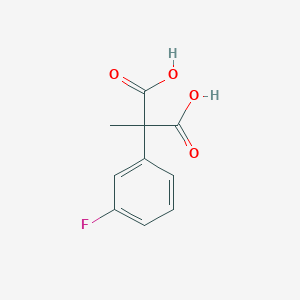
2-(3-Fluorophenyl)-2-methylpropanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-2-methylpropanedioic acid is an organic compound with a molecular formula of C10H9FO4. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanedioic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 2-(3-Fluorophenyl)-2-methylpropanedioic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of a fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Alkylation: Formation of the propanedioic acid moiety through alkylation reactions using suitable alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反应分析
2-(3-Fluorophenyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Fluorophenyl)-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropanedioic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-(3-Fluorophenyl)-2-methylpropanedioic acid can be compared with other similar compounds such as:
2-(4-Fluorophenyl)-2-methylpropanedioic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
2-(3-Chlorophenyl)-2-methylpropanedioic acid: Chlorine instead of fluorine, resulting in different reactivity and interactions.
2-(3-Methylphenyl)-2-methylpropanedioic acid: Methyl group instead of fluorine, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological characteristics.
属性
分子式 |
C10H9FO4 |
|---|---|
分子量 |
212.17 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-2-methylpropanedioic acid |
InChI |
InChI=1S/C10H9FO4/c1-10(8(12)13,9(14)15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI 键 |
DNHRUUJTHBAACW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)F)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
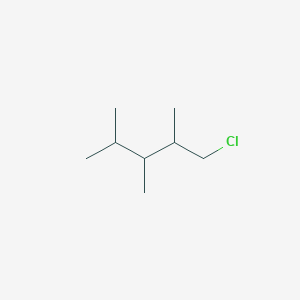

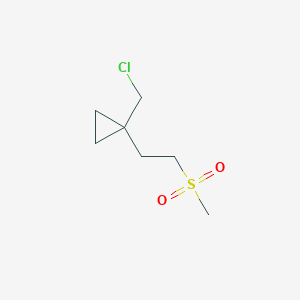

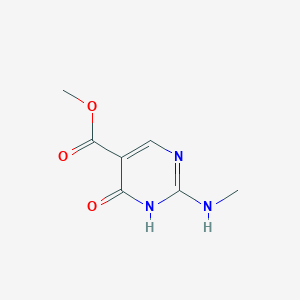
![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)



